Cas no 138498-97-2 (Tetrahydrofuran-3-ylacetic acid)
Tetrahydrofuran-3-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Tetrahydrofuran-3-yl)acetic acid
- (TETRAHYDRO-FURAN-3-YL)-ACETIC ACID
- (tetrahydrofuran-3-yl)acetic acid
- 3-Furanacetic acid, tetrahydro-
- 3-OXOLANYLACETIC ACID
- 3-tetrahydrofuranylacetic acid
- AGN-PC-0034MZ
- oxolan-3-ylacetic acid
- SureCN628315
- tetrahydro[3]furyl-acetic acid
- Tetrahydro[3]furyl-essigsaeure
- 2-(oxolan-3-yl)acetic Acid
- (Oxolan-3-yl)acetic acid
- tetrahydrofuran-3-ylacetic acid
- JSWKBJIKVSXWDJ-UHFFFAOYSA-N
- 2-tetrahydrofuran-3-ylacetic acid
- rac-tetrahydrofuran-3-ylacetic acid
- (Tetrahydrofuran-3-yl)-acetic acid
- RP19908
- SB13852
- SY258366
- DTXSID60401155
- MFCD06411265
- Z825745916
- AKOS009157458
- MFCD19229760
- SB13851
- Tetrahydro-3-furanylacetic acid, AldrichCPR
- F2147-1368
- SCHEMBL628315
- BS-13108
- 3-Furanacetic acid, tetrahydro-, (R)-
- DB-012856
- (S)-3-Tetrahydrofuranacetic Acid
- 3-Furanacetic acid, tetrahydro-, (S)-
- EN300-71452
- 138498-97-2
- SY039684
- 2-(tetrahydrofuran-3-yl)aceticacid
- MFCD19229224
- SY158266
- CS-W005250
- Tetrahydrofuran-3-ylacetic acid
-
- MDL: MFCD06411265
- Inchi: 1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)
- InChI Key: JSWKBJIKVSXWDJ-UHFFFAOYSA-N
- SMILES: O1CCC(CC(=O)O)C1
Computed Properties
- Exact Mass: 130.063
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 0
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 271.4°C at 760 mmHg
- Flash Point: 117.5±13.3 °C
- Refractive Index: 1.464
- PSA: 46.53
- LogP: 0.49760
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Tetrahydrofuran-3-ylacetic acid Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Tetrahydrofuran-3-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078139-250mg |
Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 95% | 250mg |
£28.00 | 2022-03-01 | |
| Fluorochem | 078139-1g |
Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 95% | 1g |
£62.00 | 2022-03-01 | |
| Fluorochem | 078139-5g |
Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 95% | 5g |
£201.00 | 2022-03-01 | |
| Fluorochem | 078139-10g |
Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 95% | 10g |
£335.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD49333-100mg |
2-(Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 97% | 100mg |
¥117.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD49333-250mg |
2-(Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 97% | 250mg |
¥216.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD49333-1g |
2-(Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 97% | 1g |
¥682.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD49333-5g |
2-(Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 97% | 5g |
¥1952.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD49333-10g |
2-(Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 97% | 10g |
¥3513.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T20600-250mg |
2-(Tetrahydrofuran-3-yl)acetic acid |
138498-97-2 | 97% | 250mg |
¥198.0 | 2023-09-06 |
Tetrahydrofuran-3-ylacetic acid Suppliers
Tetrahydrofuran-3-ylacetic acid Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on Tetrahydrofuran-3-ylacetic acid
Comprehensive Overview of Tetrahydrofuran-3-ylacetic Acid (CAS No. 138498-97-2)
Tetrahydrofuran-3-ylacetic acid (CAS No. 138498-97-2) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical applications. Its unique structural features, combining a tetrahydrofuran ring with an acetic acid moiety, make it a valuable intermediate for designing bioactive molecules. Researchers and industries increasingly focus on this compound due to its role in green chemistry initiatives and sustainable manufacturing processes.
The growing demand for THF-3-ylacetic acid (a common abbreviation) aligns with trends in drug discovery and biodegradable materials. Recent studies highlight its potential as a building block for chiral auxiliaries and biocompatible polymers, addressing frequent search queries like "biodegradable polymer precursors" or "sustainable chiral synthons." The compound's CAS 138498-97-2 serves as a critical identifier for regulatory documentation and patent searches across global chemical databases.
From a synthetic chemistry perspective, tetrahydrofuran-3-ylacetic acid exhibits remarkable reactivity in esterification and amidation reactions. This property answers frequent industry questions about "carboxylic acid derivatives for peptide coupling" or "THF-containing linkers." Its compatibility with microwave-assisted synthesis (a trending laboratory technique) further enhances its appeal for high-throughput pharmaceutical applications.
Analytical characterization of 138498-97-2 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, reflecting the compound's importance in quality control protocols. Environmental considerations also drive interest, as evidenced by search terms like "eco-friendly heterocyclic acids" – where this compound's balanced hydrophilicity/lipophilicity profile offers advantages over traditional petrochemical alternatives.
The commercial availability of Tetrahydrofuran-3-ylacetic acid in various purity grades (from technical to pharmaceutical) meets diverse industrial requirements. Current market analyses indicate rising procurement queries for "small-batch high-purity CAS 138498-97-2," particularly from contract research organizations (CROs) engaged in novel drug formulation projects. Storage stability data and compatibility with common organic solvents remain key decision factors for potential users.
Innovative applications continue to emerge, such as incorporating THF-3-ylacetic acid into ionic liquid formulations for catalytic systems – a hot topic in materials science forums. Patent landscapes reveal growing intellectual property activity around derivatives of 138498-97-2, particularly in controlled-release formulations and functional excipients for drug delivery systems.
Quality specifications for tetrahydrofuran-3-ylacetic acid typically include stringent controls on residual solvents and heavy metals, addressing pharmaceutical industry concerns about "ICH-compliant intermediates." The compound's European Pharmacopoeia (Ph. Eur.) compatibility status further enhances its adoption in regulated markets, while its REACH registration status ensures compliance with environmental safety standards.
Future research directions for CAS 138498-97-2 may explore its potential in metal-organic frameworks (MOFs) and supramolecular chemistry – areas generating substantial academic interest. The compound's balanced molecular geometry and functional group accessibility position it well for such advanced applications, potentially answering future search trends about "designer molecular building blocks."
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